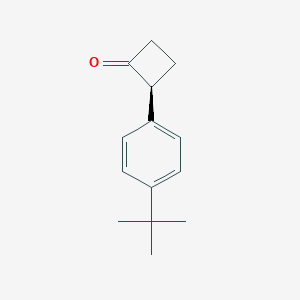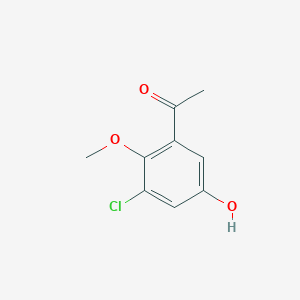
1-(3-Chloro-5-hydroxy-2-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-5-hydroxy-2-methoxyphenyl)ethan-1-one is an organic compound with a molecular formula of C9H9ClO3 It is a derivative of acetophenone, characterized by the presence of a chloro, hydroxy, and methoxy group on the phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Chloro-5-hydroxy-2-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the chlorination of 1-(3-hydroxy-2-methoxyphenyl)ethan-1-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
1-(3-Chloro-5-hydroxy-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Chloro-5-hydroxy-2-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-5-hydroxy-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-5-hydroxy-2-methoxyphenyl)ethan-1-one can be compared with similar compounds such as:
2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: Similar structure but with different positions of the chloro and hydroxy groups, leading to different chemical and biological properties.
1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: Lacks the chloro group, which may result in different reactivity and applications.
1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (Apocynin): Known for its anti-inflammatory properties and used in various medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
918310-98-2 |
|---|---|
Formule moléculaire |
C9H9ClO3 |
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
1-(3-chloro-5-hydroxy-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO3/c1-5(11)7-3-6(12)4-8(10)9(7)13-2/h3-4,12H,1-2H3 |
Clé InChI |
RWLJZKPFFQACAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC(=C1)O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine](/img/structure/B12617840.png)

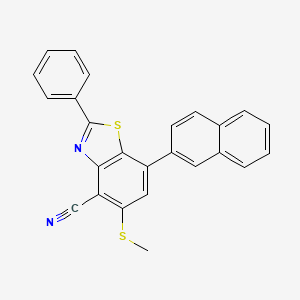
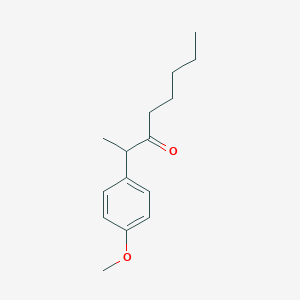
![7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12617890.png)
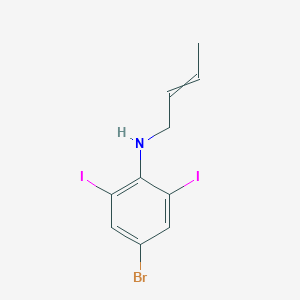
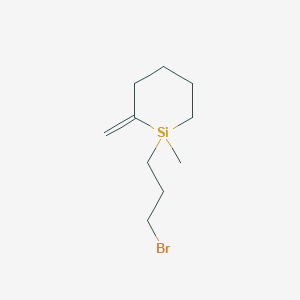

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(cyclohexylmethylamino)-4-oxobutanoate](/img/structure/B12617918.png)
![(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol](/img/structure/B12617919.png)
![(3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12617921.png)

![2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12617935.png)
